molecular formula C13H8BrNO2 B13934353 Methyl 4-bromo-6-cyano-2-naphthoate

Methyl 4-bromo-6-cyano-2-naphthoate

Cat. No.: B13934353
M. Wt: 290.11 g/mol
InChI Key: HALJPAXZBMWVFB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-cyano-2-naphthoate is an organic compound with the molecular formula C13H8BrNO2. It is a derivative of naphthalene, characterized by the presence of bromine, cyano, and ester functional groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-6-cyano-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 2-naphthoic acid, followed by esterification and cyanation. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-cyano-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Methyl 4-bromo-6-cyano-2-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-cyano-2-naphthoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-naphthoate: Similar structure but lacks the cyano group.

    Methyl 4-bromo-2-naphthoate: Similar structure but lacks the cyano group.

    Methyl 4-cyano-2-naphthoate: Similar structure but lacks the bromine atom.

Uniqueness

Methyl 4-bromo-6-cyano-2-naphthoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

methyl 4-bromo-6-cyanonaphthalene-2-carboxylate

InChI

InChI=1S/C13H8BrNO2/c1-17-13(16)10-5-9-3-2-8(7-15)4-11(9)12(14)6-10/h2-6H,1H3

InChI Key

HALJPAXZBMWVFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)Br

Origin of Product

United States

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